Cineol - d6

カタログ番号 B1147855

CAS番号:

1263091-00-4

分子量: 160.29

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

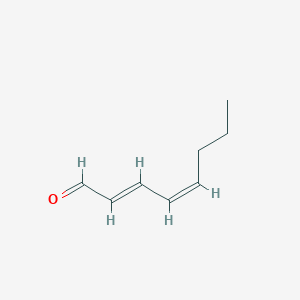

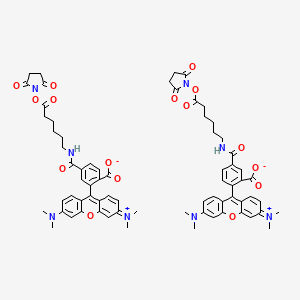

Cineol - d6, also known as Eucalyptol -d6, is a deuterium-labeled compound . It has a molecular formula of C10H12D6O and a molecular weight of 160.290 . The assay of this compound is at least 95% .

Synthesis Analysis

The synthesis of 1,8-cineole has been achieved using cyanobacteria . The 1,8-cineole synthase gene in Streptomyces clavuligerus ATCC 27064 was introduced and overexpressed in the cyanobacterium Synechococcus elongatus PCC 7942 . This resulted in an average production of 105.6 µg g −1 wet cell weight of 1,8-cineole in S. elongatus 7942 without supplementing any carbon source .Molecular Structure Analysis

This compound is a monoterpenoid colorless liquid, and a bicyclic ether . It has a fresh camphor-like odor and a spicy, cooling taste . It forms crystalline adducts with hydrohalic acids, o-cresol, resorcinol, and phosphoric acid .Chemical Reactions Analysis

1,8-Cineole is produced by terpineol synthase (TER) and cineole synthase (CIN) in plants . In S. clavuligerus ATCC 27064, it is produced by a single enzyme, CnsA . The production of 1,8-cineole from S. elongatus 7942 expressing cnsA was confirmed by gas chromatography (GC) analysis .Physical And Chemical Properties Analysis

This compound is a liquid with a strong odor . It has a melting point of 1.5 °C, a boiling point range of 176 - 177 °C, and a flash point of 49 °C . It has a density of 0.926 g/cm3 at 20 °C .作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Cineol - d6 can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "2,2,3,3,4,4,5,5,6,6-D10-cyclohexanone", "ethylmagnesium bromide", "methyl vinyl ketone", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "sodium carbonate", "water" ], "Reaction": [ "The first step is the reaction of 2,2,3,3,4,4,5,5,6,6-D10-cyclohexanone with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.", "The alcohol is then treated with methyl vinyl ketone in the presence of sodium borohydride and hydrochloric acid to give the corresponding diol.", "The diol is then oxidized with sodium periodate to form the corresponding aldehyde.", "The aldehyde is then treated with sodium borohydride in the presence of sodium hydroxide to give the corresponding alcohol.", "The alcohol is then dehydrated using sulfuric acid to form the desired compound Cineol - d6.", "The product is purified by washing with sodium sulfate, drying with magnesium sulfate, and filtering through sodium carbonate." ] } | |

CAS番号 |

1263091-00-4 |

分子式 |

C10H12D6O |

分子量 |

160.29 |

純度 |

95% min. |

同義語 |

Cineol - d6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

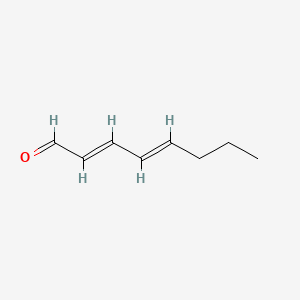

(2E,4Z,6E)-2,4,6-Nonatrienal

869771-00-6

trans-4,5-Epoxy-2E,7Z-decadienal

1239976-90-9

beta-Apooxytetracycline

2869-27-4

2,4-Octadienal

30361-28-5

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)